molecular formula C14H9BrCl2N2O2 B3836207 5-bromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide CAS No. 303066-05-9

5-bromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide

Cat. No. B3836207
CAS RN: 303066-05-9
M. Wt: 388.0 g/mol
InChI Key: ZBCBUJCPLMKAPH-CNHKJKLMSA-N
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Description

5-bromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide (referred to as BDBH) is a chemical compound that has been widely used in scientific research due to its unique properties. BDBH is a hydrazide derivative that contains a bromine atom, two chlorine atoms, and a hydroxy group. This compound is synthesized through a multi-step process and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of BDBH is not fully understood, but studies have suggested that it may act through multiple pathways. BDBH has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, BDBH has been shown to induce oxidative stress and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BDBH has been shown to have a variety of biochemical and physiological effects. Studies have shown that BDBH can induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a critical role in the apoptotic process. BDBH has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, BDBH has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDBH in lab experiments is its potent antitumor activity. BDBH has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, BDBH has been shown to have a low toxicity profile, making it a safer alternative to other chemotherapeutic agents.
However, there are also limitations to using BDBH in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, BDBH has been shown to have poor stability in the presence of light and air, which can limit its shelf life.

Future Directions

There are several potential future directions for the use of BDBH in scientific research. One potential direction is the development of BDBH derivatives that have improved solubility and stability. Another potential direction is the use of BDBH in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, BDBH could be used in combination with other therapies, such as radiation therapy or immunotherapy, to enhance their efficacy. Finally, BDBH could be used in preclinical studies to investigate its potential as a cancer therapeutic in vivo.

Scientific Research Applications

BDBH has been used in various scientific studies due to its unique properties. One of the most significant applications of BDBH is in the field of cancer research. Studies have shown that BDBH has potent antitumor activity against a variety of cancer cell lines. BDBH has also been shown to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-bromo-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O2/c15-9-2-4-13(20)11(5-9)14(21)19-18-7-8-1-3-10(16)6-12(8)17/h1-7,20H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCBUJCPLMKAPH-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N'-(2,4-dichlorobenzylidene)-2-hydroxybenzohydrazide

CAS RN

303066-05-9
Record name 5-BROMO-N'-(2,4-DICHLOROBENZYLIDENE)-2-HYDROXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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